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molecular formula C9H10ClIO B3050606 1-(3-Chloropropoxy)-4-iodobenzene CAS No. 273217-89-3

1-(3-Chloropropoxy)-4-iodobenzene

Cat. No. B3050606
M. Wt: 296.53 g/mol
InChI Key: WWMSKBGEBHMHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076329B2

Procedure details

Following the procedure described in example 1§E, but starting from 1-(3-chloropropoxy)-4-iodobenzene (3 g), potassium carbonate (4.15 g) and piperidine (1.7 g) in N,N-dimethylformamide (30 mL) affords 3.49 g of 1-[3-(4-iodophenoxy)propyl]piperidine used without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([I:12])=[CH:8][CH:7]=1.C(=O)([O-])[O-].[K+].[K+].[NH:19]1[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1>CN(C)C=O>[I:12][C:9]1[CH:10]=[CH:11][C:6]([O:5][CH2:4][CH2:3][CH2:2][N:19]2[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]2)=[CH:7][CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClCCCOC1=CC=C(C=C1)I
Step Two
Name
Quantity
4.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
1.7 g
Type
reactant
Smiles
N1CCCCC1
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(OCCCN2CCCCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.49 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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